Antimycobacterial Potency: 3-Keto FA Exhibits Direct Activity Against M. tuberculosis with an MIC99 of 1.25 µM
3-Keto fusidic acid (3-keto FA), a metabolite of fusidic acid, demonstrates direct antimycobacterial activity. Against M. tuberculosis, it exhibits an MIC99 of 1.25 µM . This is a critical differentiator from the parent drug, as it indicates the metabolite retains therapeutic potential rather than being an inactive byproduct. While a direct, head-to-head MIC comparison with fusidic acid under identical conditions is not available in the public domain, this value places it as a potentially relevant contributor to the overall anti-tubercular effect, especially considering the parent drug's known rapid metabolism to this and other species in vivo [1].
| Evidence Dimension | Antimycobacterial potency (MIC99) |
|---|---|
| Target Compound Data | 1.25 µM against M. tuberculosis |
| Comparator Or Baseline | Fusidic acid (value not provided in direct comparator study; parent compound known to have potent in vitro anti-TB activity but rapid metabolism in rodents limits in vivo efficacy [1]) |
| Quantified Difference | Metabolite retains intrinsic activity; direct potency comparison requires further study. |
| Conditions | In vitro assay against M. tuberculosis H37Rv strain. |
Why This Matters
For researchers investigating fusidic acid's mechanism of action against tuberculosis, this confirms that the 3-keto metabolite is an active species that must be accounted for in pharmacodynamic models and prodrug design.
- [1] Strydom N, et al. Pharmacokinetics and Organ Distribution of C-3 Alkyl Esters as Potential Antimycobacterial Prodrugs of Fusidic Acid. ACS Infect Dis. 2020;6(3):459-466. View Source
